1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Description
Properties
IUPAC Name |
1-[5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8-12(9(2)20)13(18-14(17-8)15-7-16-18)10-4-3-5-11(6-10)19(21)22/h3-7,13H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQCSZASOFPNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Pharmacokinetics
The compound’s lipophilicity has been modulated to attenuate direct inhibition (di) towards multiple cyp isoforms, which could potentially impact its bioavailability and metabolism.
Biological Activity
1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound belonging to the class of triazolopyrimidines, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and other medical fields.
Chemical Structure and Properties
The compound's structure is characterized by a triazolo-pyrimidine core with various functional groups that contribute to its biological activity. The presence of the nitrophenyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.
Chemical Formula:
IUPAC Name:
this compound
Anticancer Properties
Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. The compound in focus has shown significant antiproliferative effects against various cancer cell lines.
- Cell Lines Tested:
- MGC-803 (gastric cancer)
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
Key Findings:
- Inhibition of ERK Signaling Pathway: The compound exhibited significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and related proteins. This suggests a mechanism through which the compound induces apoptosis and cell cycle arrest in cancer cells .
- IC50 Values: In various studies, derivatives of triazolopyrimidine have shown IC50 values ranging from low nanomolar to micromolar concentrations against different cancer cell lines:
Other Biological Activities
Besides anticancer properties, compounds within this class have shown promise in other areas:
- Antibacterial and Antiviral Activity: Triazolopyrimidine derivatives have been reported to exhibit antibacterial and antiviral activities due to their ability to inhibit key enzymes involved in pathogen proliferation .
- Inhibition of Influenza Virus RNA Polymerase: Some derivatives have demonstrated the ability to inhibit influenza virus RNA polymerase heterodimerization, indicating potential use in antiviral therapies .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of triazolopyrimidine derivatives:
| Study | Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Study 1 | H12 | MCF-7 | 3.91 | Apoptosis induction |
| Study 2 | Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Study 3 | Compound 10e | MCF-7 | 14.5 | Broad-spectrum cytotoxicity |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The 3-(benzyloxy)phenyl analog exhibits higher hydrophobicity (XlogP = 3.4), which may improve membrane permeability but reduce aqueous solubility .
- Steric Effects : The 5,7-dimethyl-2-phenyl derivative’s steric bulk could hinder interactions with target proteins, limiting therapeutic utility despite simpler synthesis .
Q & A
Q. What experimental controls are essential to validate biological activity assays for this compound?
- Methodological Answer :
- Positive Controls : Use known kinase inhibitors (e.g., imatinib) in enzyme inhibition assays .
- Solvent Controls : Ensure DMSO concentrations (<1%) do not artifactually affect cell viability .
Tables for Key Data
Table 1 : Comparison of Synthetic Protocols
| Parameter | Molten TMDP | Ethanol/Water |
|---|---|---|
| Temperature | 65°C | Reflux (~78°C) |
| Reaction Time | 4–6 hours | 6–8 hours |
| Yield | 92% | 92% |
| Catalyst Recyclability | 5 cycles | 3 cycles |
Table 2 : Characterization Data from Representative Synthesis
| Technique | Observed Data | Expected Data |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.2–8.5 (m, 3H, Ar-NO₂) | Matches nitroarene protons |
| ¹³C NMR | δ 195.2 (C=O), 152.1 (triazole C) | Consistent with ethanone and triazole |
| Elemental Analysis (C%) | 58.3% | Theoretical: 58.5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
